6,12-Diazadispiro[4.1.4.2]tridecan-13-one
Description
Contextualization of Dispiro Compounds in Organic Chemistry
Dispiro compounds are a fascinating class of organic molecules characterized by two rings connected by a single, common spiro atom. This unique structural feature imparts a three-dimensional and often rigid architecture to the molecule. acs.org The synthesis and study of these compounds have garnered considerable attention in organic chemistry due to their distinct stereochemical properties and their presence in numerous natural products. The controlled synthesis of dispiro compounds, often involving regio- and diastereoselective reactions, presents a significant and ongoing challenge for synthetic chemists. mdpi.com These synthetic efforts are driven by the potential for creating novel molecular scaffolds with tailored properties for various applications. acs.org
Significance of Diazadispiro Systems in Contemporary Chemical Research
Within the broader family of spiro compounds, diazadispiro systems, which incorporate two nitrogen atoms into the spirocyclic framework, are of particular importance. These nitrogen-containing heterocyclic structures are prevalent in a wide array of biologically active molecules and natural products. nih.gov The presence of nitrogen atoms often confers specific biological activities, making diazadispiro compounds attractive targets in medicinal chemistry and drug discovery. nih.govnih.gov Research has shown that these systems can exhibit a range of pharmacological properties. Consequently, the development of efficient synthetic methodologies for creating diverse libraries of diazadispiro compounds is a vibrant area of contemporary chemical research. nih.govnih.gov
Scope and Objectives of Academic Research on 6,12-Diazadispiro[4.1.4.2]tridecan-13-one
Academic research on the specific compound 6,12-Diazadispiro[4.1.4.2]tridecan-13-one has primarily focused on its synthesis and characterization. The molecule, with the chemical formula C₁₁H₁₈N₂O, represents a core structure within the diazadispiro family. molaid.comguidechem.com Investigations have explored synthetic routes to this compound, often as part of broader studies aimed at developing general methods for the synthesis of related diazadispiroheterocycles. A key objective in this area is to devise simple, efficient, and high-yielding protocols for the construction of such spiro systems. For instance, research has detailed the synthesis of the thione analog, 6,12-diazadispiro[4.1.4.2]tridecane-13-thione, through the reaction of cyclopentanone (B42830), hydrogen cyanide, and ammonium (B1175870) sulfide (B99878). dss.go.th The study of these synthetic pathways contributes to the fundamental understanding of reaction mechanisms and provides access to novel compounds for further investigation.
Chemical and Physical Properties
Below is a table summarizing the computed chemical and physical properties of 6,12-Diazadispiro[4.1.4.2]tridecan-13-one.
| Property | Value |
| Molecular Formula | C₁₁H₁₈N₂O |
| Molecular Weight | 194.27 g/mol |
| CAS Number | 142439-21-2 |
| XLogP3-AA | 0.3 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 0 |
| Exact Mass | 194.141913202 Da |
| Monoisotopic Mass | 194.141913202 Da |
| Topological Polar Surface Area | 41.1 Ų |
| Heavy Atom Count | 14 |
| Formal Charge | 0 |
This data is computed by PubChem and other chemical information sources. guidechem.comnih.govcapotchem.comcapot.com
Detailed Research Findings
A notable synthesis of a closely related derivative, 6-phenyl-6,12-diazadispiro[4.1.4.2]tridecan-13-one, has been reported. This synthesis was achieved by reacting 1-anilinopentanecarboxamide with cyclopentanone. The reaction mixture was refluxed for five hours, and after evaporation of the solvent, the solid product was collected and recrystallized from aqueous ethanol (B145695) to yield white needles. This method highlights a practical approach to constructing the diazadispiro[4.1.4.2]tridecan-13-one core structure.
Furthermore, early research from 1957 detailed the synthesis of the corresponding thione, 6,12-diazadispiro[4.1.4.2]tridecane-13-thione. dss.go.th This was accomplished by reacting cyclopentanone and liquid hydrogen cyanide with a solution of ammonium sulfide in ethanol. The reaction was maintained at 50-60°C for one hour, and upon cooling, the product crystallized. This synthesis resulted in a 73.5% yield of the desired thione. dss.go.th
Properties
CAS No. |
142439-21-2 |
|---|---|
Molecular Formula |
C11H18N2O |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
6,12-diazadispiro[4.1.47.25]tridecan-13-one |
InChI |
InChI=1S/C11H18N2O/c14-9-10(5-1-2-6-10)13-11(12-9)7-3-4-8-11/h13H,1-8H2,(H,12,14) |
InChI Key |
VAXXLKHCBXACAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C(=O)NC3(N2)CCCC3 |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of 6,12 Diazadispiro 4.1.4.2 Tridecan 13 One
Transformation Reactions of the Ketone Functionality
The ketone group at the 13-position of the 6,12-diazadispiro[4.1.4.2]tridecan-13-one scaffold is a key site for chemical modification. While specific literature on the direct transformation of this ketone is limited, analogous reactions on similar spirocyclic ketones suggest several potential pathways for derivatization.
One of the most fundamental transformations is the conversion of the ketone to its thione analog, 6,12-diazadispiro[4.1.4.2]tridecane-13-thione. This can be achieved through a one-pot synthesis by reacting cyclopentanone (B42830), hydrogen cyanide, and ammonium (B1175870) sulfide (B99878). dss.go.th This reaction proceeds via the formation of an aminonitrile intermediate, which then reacts with hydrogen sulfide (from ammonium sulfide) to yield the thione. This synthesis demonstrates the accessibility of the core spiro system and the feasibility of introducing a sulfur atom at the 13-position, which can serve as a handle for further functionalization.
Reactions Involving Nitrogen Heteroatoms within the Spiro System
The two secondary amine nitrogens at positions 6 and 12 are nucleophilic and offer opportunities for introducing a wide variety of substituents. These reactions can significantly alter the physicochemical properties of the parent molecule.
For instance, the nitrogen atoms can be readily functionalized through reactions with electrophiles. A notable example is the synthesis of 6-phenyl-6,12-diazadispiro[4.1.4.2]tridecan-13-one, where one of the nitrogen atoms is substituted with a phenyl group. This transformation is typically achieved by starting with a pre-functionalized building block, such as 1-anilinocyclopentanecarboxamide, which already contains the N-phenyl group. This approach highlights a synthetic strategy where substituents are incorporated early in the synthetic sequence.
Functionalization of the Spirocyclic Scaffolding
Beyond the ketone and nitrogen atoms, the spirocyclic scaffolding itself, composed of two cyclopentane (B165970) rings, can be a target for functionalization. However, direct C-H functionalization of the saturated hydrocarbon rings is challenging due to the low reactivity of these bonds.
A more common strategy involves the use of substituted starting materials. For example, the synthesis of (1R(S),5R(S),7R(S),8R(S))-1,8-bis(hydroxymethyl)-6-azadispiro[4.1.4.2]tridecane-6-oxyl, a related nitroxide, demonstrates the possibility of incorporating functional groups onto the cyclopentane rings. mdpi.com Although this is a different compound, the synthesis illustrates that functionalized cyclopentanone derivatives can be used to construct the spirocyclic core, leading to derivatives with substituents on the scaffolding.
Synthesis of Substituted 6,12-Diazadispiro[4.1.4.2]tridecan-13-one Derivatives
The synthesis of substituted derivatives of 6,12-diazadispiro[4.1.4.2]tridecan-13-one is crucial for exploring its structure-activity relationships in various applications.
Introduction of Aromatic Substituents (e.g., Phenyl Derivatives)
The introduction of aromatic substituents, such as a phenyl group, has been successfully demonstrated. The synthesis of 6-phenyl-6,12-diazadispiro[4.1.4.2]tridecan-13-one is achieved by refluxing 1-anilinocyclopentanecarboxamide with cyclopentanone in the presence of a base like sodium methoxide (B1231860) in methanol (B129727). This reaction provides a direct method for creating N-aryl derivatives of the diazadispiro system. The resulting solid product can be purified by recrystallization from aqueous ethanol (B145695).
Investigations into Modified Ring Sizes and Heteroatom Arrangements in Spiro Analogs
Research has also extended to the synthesis of spiro analogs with different ring sizes. For example, by using cyclohexanone (B45756) instead of cyclopentanone, the homologous compound 7,14-diazadispiro[5.1.5.2]pentadecane-15-thione can be synthesized. dss.go.th This demonstrates the versatility of the synthetic methodology to accommodate larger ring systems. Similarly, reacting 1-anilinocyclohexanecarboxamide with cyclopentanone or cyclohexanone can lead to spiro systems with varied ring combinations. These investigations into modified ring sizes and heteroatom arrangements are essential for fine-tuning the steric and electronic properties of the spirocyclic core.
Structural Elucidation and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone in the structural elucidation of organic molecules, providing unparalleled insight into the chemical environment of individual atoms. For 6,12-Diazadispiro[4.1.4.2]tridecan-13-one, both one-dimensional and two-dimensional NMR techniques have been pivotal in assembling its molecular puzzle.
Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns
The ¹H NMR spectrum of 6,12-Diazadispiro[4.1.4.2]tridecan-13-one presents a detailed picture of the proton environments within the molecule. The chemical shifts (δ) of the signals provide information about the electronic environment of the protons, while the coupling patterns (spin-spin splitting) reveal the connectivity between neighboring protons.
Interactive ¹H NMR Data Table
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not publicly available | |||
| Data not publicly available | |||
| Data not publicly available | |||
| Data not publicly available |
Detailed analysis of the ¹H NMR spectrum, when available, would reveal the specific chemical shifts for the protons on the two cyclopentyl rings and the methylene (B1212753) protons adjacent to the nitrogen atoms and the carbonyl group. The coupling constants would further help in defining the dihedral angles and thus the conformation of the rings.
Carbon NMR (¹³C NMR) Analysis of Carbon Skeleton
Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical nature (alkane, attached to a heteroatom, carbonyl, etc.).
Interactive ¹³C NMR Data Table
| Chemical Shift (ppm) | Carbon Type | Assignment |
| Data not publicly available | ||
| Data not publicly available | ||
| Data not publicly available | ||
| Data not publicly available | ||
| Data not publicly available | ||
| Data not publicly available |
Application of Two-Dimensional NMR Techniques
To unambiguously assign the proton and carbon signals and to elucidate the complete bonding network, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.
COSY: This experiment would establish the ¹H-¹H coupling networks, confirming the connectivity of protons within each of the cyclopentyl rings.
HSQC: This experiment would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon skeleton.
HMBC: This experiment reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying the connectivity across the spiro-junctions and to the carbonyl group and nitrogen atoms.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 6,12-Diazadispiro[4.1.4.2]tridecan-13-one would be characterized by specific absorption bands corresponding to the vibrations of its constituent bonds.
Interactive IR Spectroscopy Data Table
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| Data not publicly available | C=O (Amide) stretch | |
| Data not publicly available | N-H stretch | |
| Data not publicly available | C-H (aliphatic) stretch | |
| Data not publicly available | C-N stretch |
The most prominent feature in the IR spectrum would be a strong absorption band characteristic of the carbonyl (C=O) group of the lactam, typically appearing in the region of 1650-1680 cm⁻¹. Additionally, the presence of N-H bonds would be indicated by absorption bands in the region of 3200-3400 cm⁻¹. The aliphatic C-H stretching vibrations of the cyclopentyl rings would be observed around 2850-3000 cm⁻¹.
Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) provides crucial information about the molecular weight of a compound and can offer insights into its structure through the analysis of its fragmentation pattern.
Interactive Mass Spectrometry Data Table
| m/z | Relative Intensity | Assignment |
| Data not publicly available | [M]⁺ (Molecular Ion) | |
| Data not publicly available | Fragment Ion | |
| Data not publicly available | Fragment Ion |
The mass spectrum of 6,12-Diazadispiro[4.1.4.2]tridecan-13-one would be expected to show a molecular ion peak [M]⁺ that corresponds to its molecular weight (C₁₁H₁₈N₂O, 194.27 g/mol ). The fragmentation pattern would likely involve the cleavage of the cyclopentyl rings and the loss of small neutral molecules, providing further corroboration of the proposed structure.
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
While specific X-ray crystallographic data for this compound is not widely available in the public domain, such an analysis would reveal the exact spatial arrangement of the two spiro-fused cyclopentyl rings relative to each other and the conformation of the lactam ring. It would also provide detailed information about intermolecular interactions, such as hydrogen bonding, in the crystal lattice. The synthesis of a related compound, 6-phenyl-6,12-diazadispiro[4.1.4.2]tridecan-13-one, has been reported, suggesting that crystallographic studies on this class of compounds are feasible.
Computational Chemistry and Theoretical Investigations of 6,12 Diazadispiro 4.1.4.2 Tridecan 13 One
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 6,12-Diazadispiro[4.1.4.2]tridecan-13-one. By solving approximations of the Schrödinger equation, these methods map the electron density distribution, which governs the molecule's fundamental properties.
Detailed analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The HOMO energy is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its capacity to accept electrons. The energy gap between these orbitals (HOMO-LUMO gap) is a key determinant of the molecule's kinetic stability and reactivity. bohrium.comscispace.com A larger gap generally implies greater stability.
For 6,12-Diazadispiro[4.1.4.2]tridecan-13-one, the HOMO is expected to be localized primarily on the nitrogen atoms, particularly the secondary amine, and the oxygen of the carbonyl group, reflecting their lone pairs of electrons. The LUMO is likely centered on the antibonding π* orbital of the carbonyl group.
Computational studies on analogous spiro-heterocycles have successfully employed DFT methods like B3LYP with various basis sets (e.g., 6-31G*) to calculate these electronic properties. bohrium.comresearchgate.net These calculations can also determine other key electronic descriptors, such as ionization potential, electron affinity, and molecular electrostatic potential (MEP). The MEP map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is invaluable for predicting sites of interaction.
Table 1: Representative Calculated Electronic Properties of a Spirocyclic Diamide (B1670390) Scaffold
| Property | Calculated Value | Method/Basis Set |
| HOMO Energy | -6.5 eV | B3LYP/6-31G |
| LUMO Energy | -0.8 eV | B3LYP/6-31G |
| HOMO-LUMO Gap | 5.7 eV | B3LYP/6-31G |
| Dipole Moment | 3.2 D | B3LYP/6-31G |
Note: The data in this table is representative of a generic spirocyclic diamide and is intended for illustrative purposes.
Conformational Analysis and Identification of Energy Minima
The structural flexibility of 6,12-Diazadispiro[4.1.4.2]tridecan-13-one, despite its spirocyclic nature, arises from the potential for ring puckering in the cyclopentane (B165970) and piperidine (B6355638) rings, as well as rotation around single bonds. Conformational analysis aims to identify all stable three-dimensional arrangements (conformers) of the molecule and to determine their relative energies. ugent.be
Computational methods can systematically explore the potential energy surface (PES) of the molecule. This process typically begins with a broad conformational search using lower-level, less computationally expensive methods like molecular mechanics. The resulting low-energy conformations are then subjected to full geometry optimization using more accurate DFT or ab initio methods (e.g., MP2). acs.orgresearchgate.net This two-step approach efficiently locates the global energy minimum and other low-lying conformers that may be populated at room temperature. khanacademy.orgkhanacademy.org
For this dispiro compound, key conformational variables would include the chair, boat, or twist-boat conformations of the six-membered ring and the envelope or twist conformations of the five-membered ring. The relative energies of these conformers are influenced by a combination of steric hindrance, torsional strain, and intramolecular hydrogen bonding, if present. The identification of the most stable conformer is essential, as it represents the most likely structure of the molecule and is the basis for predicting its properties.
Table 2: Illustrative Relative Energies of Conformers for a Dispiro-heterocyclic System
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |
| A (Global Minimum) | 0.00 | τ1 = 55.2, τ2 = -175.1 |
| B | 1.85 | τ1 = -53.8, τ2 = 178.9 |
| C | 3.20 | τ1 = 60.1, τ2 = 65.4 |
Note: This data is hypothetical and serves to illustrate the typical output of a conformational analysis.
Reaction Mechanism Modeling and Transition State Characterization
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For 6,12-Diazadispiro[4.1.4.2]tridecan-13-one, one could model its synthesis, for instance, via an intramolecular cyclization, or its subsequent reactions. Mechanistic studies involve locating the transition state (TS) structures that connect reactants to products on the potential energy surface.
The characterization of a transition state is a critical step. A true TS is a first-order saddle point on the PES, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. This is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier, which is directly related to the reaction rate.
Theoretical studies on the formation of similar spiro-β-lactams have utilized DFT to elucidate reaction pathways, such as the Staudinger reaction. ugent.beacs.org These studies compare the energies of different possible transition states to explain or predict the stereoselectivity of a reaction. For the target molecule, one could model the final ring-closing step to form the lactam, identifying the key transition state and calculating the activation barrier for this process.
Table 3: Example of Calculated Activation Energies for a Model Spirocyclization Reaction
| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |
| Intramolecular Amide Formation | -5.2 | +15.8 | 21.0 |
Note: The values presented are illustrative for a model system.
Prediction and Interpretation of Spectroscopic Parameters
Quantum chemical calculations can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and interpretation of experimental spectra. mdpi.comnih.gov
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application. youtube.com The Gauge-Independent Atomic Orbital (GIAO) method is frequently employed within a DFT framework for this purpose. researchgate.netnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule and subtracting these from the shielding of a reference compound (e.g., tetramethylsilane), one can obtain theoretical chemical shifts. Comparing these predicted shifts with experimental data can confirm a proposed structure or help in assigning signals in complex spectra. researchgate.netnih.gov
Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can also be calculated. These theoretical frequencies are often systematically overestimated compared to experimental values due to the harmonic approximation and basis set limitations, but they can be brought into better agreement by applying a scaling factor. The calculated IR spectrum is particularly useful for identifying characteristic vibrational modes, such as the C=O stretch of the lactam ring.
Table 4: Representative Predicted vs. Experimental Spectroscopic Data for a Spirocyclic Lactam
| Parameter | Predicted Value | Experimental Value |
| ¹³C Chemical Shift (C=O) | 178.5 ppm | 176.2 ppm |
| ¹H Chemical Shift (N-H) | 6.8 ppm | 6.5 ppm |
| IR Frequency (C=O stretch) | 1705 cm⁻¹ (scaled) | 1680 cm⁻¹ |
Note: The data is representative and illustrates the typical accuracy of such predictions.
Advanced Applications of 6,12 Diazadispiro 4.1.4.2 Tridecan 13 One in Non Biomedical Fields
Utilization in Materials Science
Current research databases and scientific literature show a notable absence of studies focused on the direct application of 6,12-Diazadispiro[4.1.4.2]tridecan-13-one in the field of materials science.
Role in Organic Synthesis as Versatile Intermediates or Scaffolds
While direct applications in materials science are not documented, the true potential of 6,12-Diazadispiro[4.1.4.2]tridecan-13-one lies in its utility as a versatile intermediate and a unique scaffold in organic synthesis. The synthesis of this and closely related dispiro systems has been reported, highlighting its accessibility for further chemical elaboration.
The synthesis of a derivative, 6-phenyl-6,12-diazadispiro[4.1.4.2]tridecan-13-one , has been achieved through the reaction of 1-anilinocyclopentanecarboxamide with cyclopentanone (B42830). This reaction demonstrates a practical method for constructing the core dispiro framework. The general synthetic approach involves the condensation of an aminocycloalkanecarboxamide with a cyclic ketone, offering a pathway to a variety of substituted analogs.
A similar core structure, 6,12-diazadispiro[4.1.4.2]tridecane-13-thione , has been synthesized from cyclopentanone, hydrogen cyanide, and ammonium (B1175870) sulfide (B99878). dss.go.th This thio-analog further underscores the accessibility of the dispiro[4.1.4.2]tridecane skeleton.
The presence of two secondary amine groups and a ketone (or thione) functionality within a rigid spirocyclic framework makes 6,12-Diazadispiro[4.1.4.2]tridecan-13-one a valuable building block. These functional groups offer multiple sites for chemical modification, allowing for the construction of more complex molecules. For instance, the secondary amines can be alkylated, acylated, or arylated to introduce a wide range of substituents. The ketone group can undergo various reactions such as reduction, olefination, or condensation to further expand the molecular diversity.
The rigid dispiro scaffold can be used to control the spatial orientation of appended functional groups, which is a critical aspect in the design of molecules with specific properties, such as catalysts or molecular sensors. The defined stereochemistry of the spiro center can also be exploited in asymmetric synthesis.
Applications in Catalysis or Ligand Design
There is currently no scientific literature describing the application of 6,12-Diazadispiro[4.1.4.2]tridecan-13-one or its derivatives in the fields of catalysis or ligand design. The diazadispiro structure contains nitrogen atoms that could potentially coordinate to metal centers, suggesting a theoretical possibility for its use as a ligand in coordination chemistry and catalysis. However, without experimental studies, this remains a hypothetical application. The development of chiral versions of this scaffold could be of interest for asymmetric catalysis, but this has not been reported.
Future Research Directions and Unexplored Academic Avenues
Development of Novel Stereoselective Synthetic Pathways
The construction of the spiro-γ-lactam core with precise control over its stereochemistry is a formidable challenge and a primary area for future research. The development of efficient and stereoselective synthetic routes is paramount for accessing enantiopure 6,12-Diazadispiro[4.1.4.2]tridecan-13-one and its derivatives, which is crucial for evaluating their potential biological activities and for their application as chiral building blocks.
Future synthetic strategies could draw inspiration from recent advances in the synthesis of other spiro-γ-lactam systems. For instance, the development of a stereoselective formal [3+2] cycloaddition reaction has been reported for constructing the densely functionalized spiro-γ-lactam core of ansalactam A. nih.govnih.gov This approach could be adapted to the synthesis of 6,12-Diazadispiro[4.1.4.2]tridecan-13-one, potentially by reacting a suitable dipolarophile with a precursor containing the requisite diaza-spirocyclic framework.
Another promising avenue is the use of organocatalysis. Highly stereoselective procedures for the synthesis of spiro-polycyclic oxindoles have been developed using sequential organocatalytic Michael-domino Michael/aldol reactions. uniroma1.it The application of chiral organocatalysts, such as proline derivatives or chiral phosphoric acids, could facilitate the enantioselective construction of the spiro center in 6,12-Diazadispiro[4.1.4.2]tridecan-13-one. Research in this area could focus on designing novel cascade reactions that efficiently assemble the tricyclic system from simpler, achiral starting materials. rsc.org
Furthermore, transition metal-catalyzed reactions offer a powerful toolkit for stereoselective synthesis. Palladium-catalyzed aza-[3+2] cycloadditions with vinylcyclopropanes have been successfully employed to create 1-azaspiro[4.5]decanes. researchgate.net Investigating similar catalytic systems for the construction of the diazadispiro[4.1.4.2]tridecane skeleton could lead to highly efficient and atom-economical synthetic routes.
| Synthetic Approach | Potential Advantages | Key Challenges |
| Stereoselective [3+2] Cycloaddition | High stereocontrol, potential for complexity generation. nih.govnih.gov | Synthesis of suitable precursors, control of regioselectivity. |
| Organocatalytic Cascade Reactions | Metal-free, environmentally benign, high enantioselectivity. uniroma1.itrsc.org | Catalyst design, optimization of reaction conditions for the specific substrate. |
| Transition Metal Catalysis | High efficiency, atom economy, broad substrate scope. researchgate.net | Ligand design for stereocontrol, catalyst stability and cost. |
Investigation of Advanced Functionalization Strategies for Diverse Applications
The inherent structure of 6,12-Diazadispiro[4.1.4.2]tridecan-13-one offers multiple sites for functionalization, including the two secondary amine groups and the carbon atoms of the carbocyclic and lactam rings. Exploring advanced functionalization strategies is key to diversifying the properties of this scaffold and tailoring it for specific applications.
Future research should investigate the selective N-functionalization of the two secondary amine groups. This could involve the introduction of a wide range of substituents, such as alkyl, aryl, acyl, and sulfonyl groups, to modulate the compound's lipophilicity, solubility, and hydrogen bonding capabilities. The differential reactivity of the two nitrogen atoms could also be exploited for the synthesis of unsymmetrically substituted derivatives.
Functionalization of the carbocyclic rings could be achieved through C-H activation methodologies, a rapidly developing field in organic synthesis. researchgate.net This would allow for the direct introduction of functional groups at positions that are not readily accessible through classical methods, thereby expanding the chemical space around the core scaffold.
The γ-lactam ring itself presents opportunities for modification. For example, the carbonyl group could be a handle for further transformations, and the adjacent methylene (B1212753) groups could potentially be functionalized via enolate chemistry. Studies on the reactivity of related γ-lactam derivatives have shown that functionalization can be achieved at various positions of the lactam core under different reaction conditions. nih.govmdpi.com
Deeper Computational Studies on Reactivity, Selectivity, and Molecular Interactions
Computational chemistry offers a powerful lens through which to understand the intrinsic properties of 6,12-Diazadispiro[4.1.4.2]tridecan-13-one and to guide experimental efforts. Deeper computational studies are a crucial avenue for future research to predict its reactivity, understand its conformational landscape, and model its interactions with biological targets or other molecules.
Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential of the molecule. This would provide insights into its kinetic stability and potential sites for electrophilic and nucleophilic attack, thus guiding functionalization strategies. mdpi.com Computational studies on related spiro-lactams have successfully rationalized their reactivity and stereochemical outcomes. nih.gov
Molecular Dynamics (MD) simulations can be used to explore the conformational flexibility of the diazadispiro[4.1.4.2]tridecane skeleton. Understanding the preferred three-dimensional arrangements of the molecule is essential, as the rigid spiro junction can enforce specific spatial orientations of substituents, which is a key feature for designing molecules with high selectivity for biological targets. nih.gov
Furthermore, docking studies and Quantitative Structure-Activity Relationship (QSAR) analyses could be performed to predict the binding affinity of virtual libraries of functionalized 6,12-Diazadispiro[4.1.4.2]tridecan-13-one derivatives to various protein targets. mdpi.com This in silico screening can help to prioritize the synthesis of compounds with the highest potential for specific biological activities.
| Computational Method | Research Focus | Potential Insights |
| Density Functional Theory (DFT) | Electronic structure, reactivity indices, reaction mechanisms. | Prediction of reactive sites, understanding of stereoselectivity. nih.gov |
| Molecular Dynamics (MD) | Conformational analysis, flexibility, solvent effects. | Identification of low-energy conformers, understanding of dynamic behavior. |
| Docking and QSAR | Binding to biological targets, structure-activity relationships. | Virtual screening of derivatives, prediction of biological activity. mdpi.com |
Exploration of New Non-Biomedical Applications and Material Science Contributions
While the structural features of 6,12-Diazadispiro[4.1.4.2]tridecan-13-one make it an attractive scaffold for medicinal chemistry, its potential in non-biomedical fields, particularly in material science, remains largely unexplored. The rigid, three-dimensional nature of spiro compounds can impart desirable properties to materials, such as high thermal stability and amorphous morphologies that are beneficial in organic electronics.
One promising area of investigation is the use of 6,12-Diazadispiro[4.1.4.2]tridecan-13-one as a monomer for the synthesis of novel spiro-polyamides . The two secondary amine groups provide the necessary functionality for polymerization with dicarboxylic acids or their derivatives. The resulting polymers could exhibit unique thermal and mechanical properties due to the rigid spirocyclic units in the polymer backbone.
The unique spiro architecture could also be exploited in the development of novel chiral materials . Enantiopure 6,12-Diazadispiro[4.1.4.2]tridecan-13-one could be used as a chiral building block in the synthesis of chiral stationary phases for chromatography or as a component of chiroptical materials.
Q & A
Basic Research Questions
Q. How should experimental designs be structured for synthesizing 6,12-Diazadispiro[4.1.4.2]tridecan-13-one to ensure reproducibility?
- Methodological Answer: Use randomized block designs with split-split plots to account for variables like reaction conditions (e.g., temperature, catalysts). Include four replicates per condition to assess variability, and document synthetic pathways with step-by-step protocols, including purification and characterization steps (e.g., NMR, HPLC). Adhere to frameworks that emphasize systematic replication and detailed reporting of anomalies .
Q. What theoretical frameworks are relevant for studying the chemical behavior of 6,12-Diazadispiro[4.1.4.2]tridecan-13-one?
- Methodological Answer: Link research to spirocyclic compound theories or strain-energy frameworks to predict reactivity. For example, apply Baldwin’s rules for cyclization or frontier molecular orbital (FMO) theory to explain regioselectivity. Theoretical models should guide hypothesis formulation and experimental parameter selection (e.g., solvent polarity, steric effects) .
Q. How can researchers ensure reproducibility when characterizing this compound’s physical-chemical properties?
- Methodological Answer: Standardize protocols for measurements (e.g., melting point, solubility) using calibrated instruments. Report environmental conditions (e.g., humidity, pressure) and validate results against established databases. Share raw data and analytical parameters (e.g., NMR shim settings, HPLC gradients) in supplementary materials .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions) for 6,12-Diazadispiro[4.1.4.2]tridecan-13-one?
- Methodological Answer: Perform comparative analysis using density functional theory (DFT) calculations to simulate NMR spectra. Validate computational models with experimental benchmarks (e.g., crystallographic data). Use statistical tools like RMSD to quantify discrepancies and refine force-field parameters .
Q. How can in silico methods predict the environmental fate of 6,12-Diazadispiro[4.1.4.2]tridecan-13-one?
- Methodological Answer: Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives or bioaccumulation potential. Use molecular dynamics simulations to study interactions with environmental matrices (e.g., soil, water). Cross-validate predictions with lab-based microcosm studies tracking metabolite formation .
Q. What challenges arise in molecular docking studies targeting this compound’s biological activity?
- Methodological Answer: Address flexibility in the spirocyclic core by employing ensemble docking with multiple conformers. Validate docking poses using molecular dynamics (MD) simulations to assess binding stability. Compare results across software (e.g., AutoDock, Schrödinger) to identify consensus binding modes .
Q. How do researchers analyze conflicting results in toxicity assays (e.g., in vitro vs. in vivo)?
- Methodological Answer: Conduct meta-analyses to identify confounding variables (e.g., cell line specificity, metabolic activation). Use pathway enrichment analysis to contextualize toxicity mechanisms. Employ tiered testing frameworks, starting with high-throughput screens and progressing to organ-on-a-chip models .
Methodological Best Practices
- Data Contradiction Analysis: Use multi-variate statistical tools (e.g., PCA, ANOVA) to isolate experimental variables contributing to discrepancies. Document outlier management protocols .
- Theoretical Integration: Align hypotheses with established frameworks (e.g., Curtin-Hammett principle for kinetic control) to contextualize novel findings .
- Reproducibility: Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles and publish detailed protocols in open-access repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
